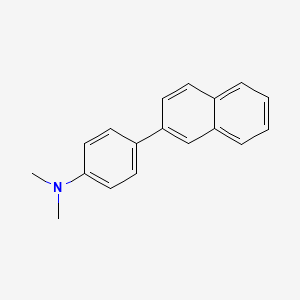
Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)-
概要
説明
Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylamino group attached to the para position of an aniline ring, which is further substituted with a naphthyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex aromatic compounds.
Industrial Production Methods: In an industrial setting, the production of Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- may involve large-scale N-alkylation of aniline derivatives using metal complex and heterogeneous catalysts. These catalysts, such as palladium, platinum, and rhodium, facilitate the alkylation process under controlled conditions, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
N,N-Dimethylaniline: Lacks the naphthyl group, making it less complex and with different reactivity.
Naphthylamine: Contains the naphthyl group but lacks the dimethylamino substitution.
N,N-Diethylaniline: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness: Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- is unique due to the presence of both the dimethylamino and naphthyl groups, which confer distinct chemical and physical properties.
特性
分子式 |
C18H17N |
|---|---|
分子量 |
247.3 g/mol |
IUPAC名 |
N,N-dimethyl-4-naphthalen-2-ylaniline |
InChI |
InChI=1S/C18H17N/c1-19(2)18-11-9-15(10-12-18)17-8-7-14-5-3-4-6-16(14)13-17/h3-13H,1-2H3 |
InChIキー |
UOQMENVEODFSFA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B8591993.png)
![8-Methyl-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one](/img/structure/B8592003.png)
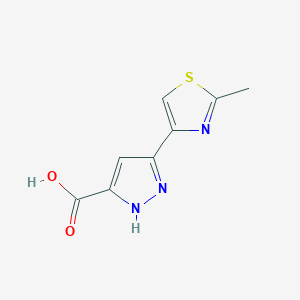
![N-[(4-acetylphenyl)methyl]acetamide](/img/structure/B8592019.png)
![2-Bromo-1-[1-(3,4-dichlorophenyl)cyclobutyl]ethan-1-one](/img/structure/B8592041.png)
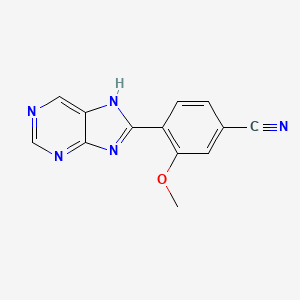
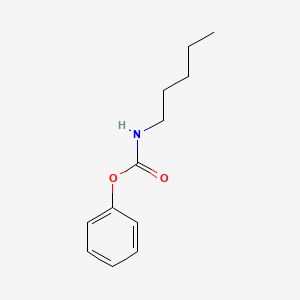
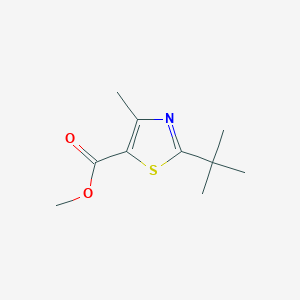
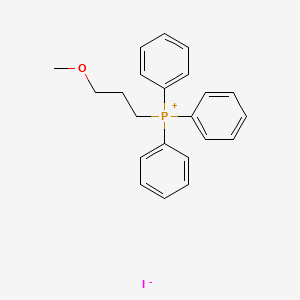
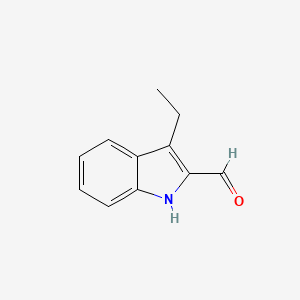
![2-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B8592084.png)
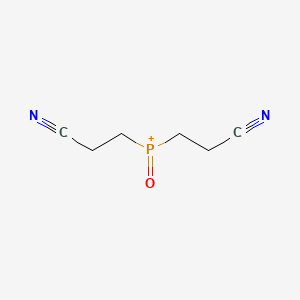
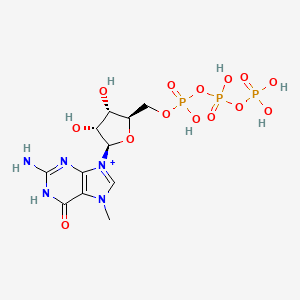
![6-bromo-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8592103.png)
